Comparative Preclinical Kinase Selectivity Profile: Ribociclib vs. Abemaciclib
In a comparative kinome-wide selectivity panel using >450 kinase active site-directed competition binding assays, ribociclib demonstrated high selectivity for CDK4 with very few off-target binding events. This is in stark contrast to abemaciclib, which was shown to be a 'much more promiscuous kinase inhibitor' under identical experimental conditions [1]. Test concentrations for each inhibitor were adjusted based on their individual binding constants (Kd) to account for potency differences, ensuring a fair comparison [1].
| Evidence Dimension | Kinase selectivity (number of off-target kinases bound) |
|---|---|
| Target Compound Data | Very few distinct additional binding events detected |
| Comparator Or Baseline | Abemaciclib: Significantly more off-target kinase binding events detected |
| Quantified Difference | Qualitative description of ribociclib as 'highly selective' versus abemaciclib as a 'much more promiscuous' inhibitor |
| Conditions | KinomeScan assay platform (DiscoverX) consisting of >450 kinase active site-directed competition binding assays |
Why This Matters
This selectivity profile provides a scientific rationale for choosing ribociclib hydrochloride in research where minimizing confounding off-target kinase activity is critical for interpreting biological effects.
- [1] Tiedt R, Delach S, Kovats S, Horn T, Acker M, Schacher Engstler B, Su F, Caponigro G. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. AACR Annual Meeting 2017. Abstract. View Source
